(5-Chloro-1,2,3-thiadiazol-4-YL)methanol
Overview
Description
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is a chemical compound with the molecular formula C3H3ClN2OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, like the one , can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This allows them to exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
It is known that thiadiazole derivatives can affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which suggests good bioavailability .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring .
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities
Cellular Effects
Some thiadiazole derivatives have been shown to inhibit the viability of certain cancer cells
Molecular Mechanism
Some thiadiazole derivatives have been shown to interact with the active site of the urease enzyme
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of (5-Chloro-1,2,3-thiadiazol-4-YL)methanol in laboratory settings. It is known that the compound is stable at 4 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,2,3-thiadiazol-4-YL)methanol typically involves the reaction of 5-chloro-1,2,3-thiadiazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazole derivative without the hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid.
Reduction: Formation of 5-chloro-1,2,3-thiadiazole.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different substitution patterns.
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
3,4-Dichloro-1,2,5-thiadiazole: Used in synthetic chemistry and as a precursor for the generation of nitrile N-sulfides.
Uniqueness
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its unique chemical reactivity and biological activity. The presence of the chlorine atom and hydroxymethyl group contributes to its pharmacological properties. The mesoionic nature of thiadiazoles allows for effective interaction with biological targets, facilitating cellular uptake and bioavailability.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to this compound have demonstrated IC50 values as low as 0.28 µg/mL, indicating strong antiproliferative activity .
- HepG2 (Liver Cancer) : Related derivatives have shown promising results with IC50 values around 4.37 µM .
- A549 (Lung Cancer) : Studies report significant cytotoxicity against this cell line as well .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. They have been tested against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth. For instance:
- Antibacterial : Compounds with similar structures have been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal : Thiadiazole derivatives have also shown antifungal effects in laboratory settings .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at the G2/M phase, leading to apoptosis .
- Enzyme Inhibition : Some derivatives interact with enzymes such as urease, which is crucial for certain metabolic processes in pathogens.
- Biochemical Pathways : The compound may influence multiple biochemical pathways due to its ability to interact with various cellular targets .
Pharmacokinetics
The pharmacokinetic profile of thiadiazole derivatives suggests good bioavailability due to their ability to cross cellular membranes effectively. This property enhances their potential as therapeutic agents in clinical settings.
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole-based compounds:
Study | Compound | Cell Line | IC50 Value |
---|---|---|---|
5-Aryl-1,3,4-Thiadiazole | MCF-7 | 0.28 µg/mL | |
5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG2 | 4.37 µM | |
1,3,4-Thiadiazole Derivatives | A549 | Not specified |
These findings demonstrate the compound's potential for further development in cancer therapy.
Properties
IUPAC Name |
(5-chlorothiadiazol-4-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c4-3-2(1-7)5-6-8-3/h7H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPOWZUBACIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SN=N1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926207-15-0 | |
Record name | (5-chloro-1,2,3-thiadiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.